2-Hydroxyisophthalic acid
Description
Properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGHGISNBRCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209401 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-19-9 | |
| Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 606-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using potassium hydroxide and lead dioxide. The reaction is carried out in a stainless-steel beaker with controlled heating and stirring . Another method involves the recrystallization of the crude product obtained from the reaction of 2-hydroxy-3-methylbenzoic acid with potassium hydroxide and lead dioxide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acids and esters
Scientific Research Applications
Applications in Materials Science
1. Metal Oxide Nanoparticles Production
Recent studies have highlighted the use of 2-hydroxyisophthalic acid as a ligand for synthesizing metal oxide nanoparticles. Its ability to bind strongly to metal oxide surfaces facilitates the production of nanoparticles with controlled sizes and shapes. This property is particularly useful in catalysis and sensor applications .
2. Polymer Synthesis
The compound is also utilized in the synthesis of polyesters and polyamides. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in automotive and aerospace industries .
3. Coatings and Adhesives
Due to its excellent adhesion properties, this compound is employed in formulating coatings and adhesives. The compound improves the durability and resistance of coatings against environmental factors .
Pharmaceutical Applications
1. Drug Development
Research indicates that derivatives of this compound exhibit pharmacological activities similar to salicylic acid, suggesting potential use in drug development. Investigations into its analgesic and anti-inflammatory properties are ongoing, with preliminary results showing promise .
2. Intermediates for Active Pharmaceutical Ingredients
The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its functional groups allow for further chemical modifications, making it versatile for developing new therapeutic compounds .
Environmental Applications
1. Water Treatment
this compound has been studied for its ability to chelate heavy metals in wastewater treatment processes. This property aids in removing toxic metals from industrial effluents, contributing to environmental sustainability .
2. Biodegradable Polymers
In the context of biodegradable materials, this compound can be incorporated into polymer matrices to enhance biodegradability while maintaining structural integrity. This application is vital for reducing plastic waste .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxyisophthalic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding to target molecules. It can act as a Bronsted acid, donating protons to acceptor molecules, and participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Isophthalic Acid
- Structure : Carboxyl groups at positions 1 and 3; lacks the hydroxyl group at position 2.
- Key Differences :
- Reactivity : The absence of the hydroxyl group in isophthalic acid reduces its ability to form hydrogen bonds and coordinate with metal ions.
- Applications : Primarily used in polymer production (e.g., PET resins), whereas 2-hydroxyisophthalic acid excels in stabilizing iron oxide colloids and binding TiO₂ surfaces .
2-Methoxyisophthalic Acid
- Structure : Methoxy (-OCH₃) substituent at position 2; carboxyl groups at positions 1 and 5.
- Key Differences: Electronic Effects: The methoxy group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. Synthesis: Synthesized via methylation of isophthalic acid under controlled conditions, unlike this compound, which requires oxidation or hydrolysis steps . Applications: Used in coordination polymers but less effective in stabilizing nanoparticles compared to this compound .
5-Amino-2-hydroxyisophthalic Acid
- Structure: Amino (-NH₂) group at position 5; hydroxyl and carboxyl groups at positions 2, 1, and 5.
- Key Differences: Biological Activity: The amino group enhances reactivity in enzyme modulation and drug design, whereas this compound is primarily used in materials science .
5-Bromo-2-hydroxyisophthalic Acid
- Structure : Bromine substituent at position 5; hydroxyl and carboxyl groups at positions 2, 1, and 5.
- Key Differences :
- Steric and Electronic Effects : Bromine’s electron-withdrawing nature increases the compound’s acidity and influences its coordination with metals.
- Applications : Used in synthesizing cesium isophthalate crown ether complexes, leveraging bromine’s steric bulk for selective binding .
5-Fluoroisophthalic Acid
- Structure : Fluorine substituent at position 5; carboxyl groups at positions 1 and 3.
- Key Differences: Stability: Fluorine’s electronegativity enhances thermal and chemical stability, making it suitable for high-performance polymers. Reactivity: Less effective in nanoparticle stabilization compared to this compound due to the absence of the hydroxyl group .
Comparative Data Table
Biological Activity
2-Hydroxyisophthalic acid (2-HIPA) is an aromatic dicarboxylic acid derived from isophthalic acid, with a hydroxyl group positioned at the 2-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and antifungal properties, as well as its applications in various fields such as pharmaceuticals and materials science. This article delves into the biological activity of 2-HIPA, presenting detailed research findings, case studies, and data tables.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.13 g/mol |
| Melting Point | 180-182 °C |
| Solubility in Water | Soluble |
| pKa | 3.8 (first carboxylic acid) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-HIPA against various bacterial strains. A notable study investigated its efficacy against common pathogens associated with periodontitis, including Porphyromonas gingivalis and Fusobacterium nucleatum. The results indicated that 2-HIPA exhibited significant bactericidal activity at concentrations ranging from 10 to 160 mg/mL.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| P. gingivalis | 20 mg/mL | 80 mg/mL |
| F. nucleatum | 10 mg/mL | 40 mg/mL |
| Tannerella forsythia | 80 mg/mL | ≥160 mg/mL |
| Aggregatibacter actinomycetemcomitans | 5 mg/mL | ≥10 mg/mL |
These findings suggest that 2-HIPA could be a promising candidate for developing new antimicrobial agents, particularly for treating periodontal diseases resistant to conventional therapies.
Antifungal Activity
In addition to its antibacterial properties, 2-HIPA has shown antifungal activity against species such as Candida albicans. In vitro studies reported that concentrations of 50-100 mg/mL effectively inhibited fungal growth, indicating its potential as an antifungal agent.
The mechanism through which 2-HIPA exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate the precise biochemical interactions.
Case Study 1: Application in Periodontal Treatment
A clinical trial evaluated the use of a mouthwash containing 2-HIPA in patients with chronic periodontitis. Results indicated a significant reduction in bacterial load and improvement in clinical parameters such as probing depth and clinical attachment level after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Agents
Another study explored the synergistic effects of combining 2-HIPA with conventional antibiotics like amoxicillin. The combination therapy showed enhanced antibacterial activity against resistant strains, suggesting that 2-HIPA could be used to augment existing treatment regimens.
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing 2-Hydroxyisophthalic acid (HIPA) derivatives to ensure purity and yield?
- Methodological Answer: Synthesis should involve controlled reaction conditions (e.g., anhydrous environments, precise stoichiometry) and purification via recrystallization or column chromatography. For reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity using HPLC or NMR. Ensure derivatives are characterized by spectroscopic methods (e.g., IR for functional groups) and elemental analysis .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store in airtight containers at 2–8°C, protected from light and moisture. Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents) and disposal compliance with local regulations .
Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer:
- UV-Vis Spectroscopy: Identify electronic transitions in the 200–400 nm range, particularly for analyzing π→π* or n→π* transitions in conjugated systems.
- ATR FT-IR: Confirm carboxylate (-COO⁻) and hydroxyl (-OH) group binding to surfaces (e.g., TiO₂) via shifts in asymmetric/symmetric stretching modes (~1550 cm⁻¹ and ~1400 cm⁻¹) .
- NMR (¹H/¹³C): Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and verify substituent positions .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties in surface binding studies?
- Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometries and predict frontier orbital (HOMO/LUMO) distributions. For HIPA, TD-DFT can simulate UV-Vis absorption spectra to correlate experimental red shifts (e.g., Py-HIPA/TiO₂ vs. Py-IPA/TiO₂) with electronic transitions. Compare computed binding energies (e.g., carboxylate-TiO₂ interactions) to experimental desorption data .
Q. What experimental approaches are effective in evaluating the binding strength of HIPA to metal oxide surfaces like TiO₂?
- Methodological Answer:
- Desorption Assays: Immerse HIPA-functionalized TiO₂ films in competing solvents (e.g., acetic acid) and quantify desorbed HIPA via UV-Vis or HPLC. Higher retention indicates stronger binding .
- X-ray Photoelectron Spectroscopy (XPS): Analyze Ti 2p₃/₂ binding energy shifts (~458.5 eV) to confirm covalent Ti–O–C linkages .
- Cyclic Voltammetry: Measure electron transfer kinetics between HIPA and TiO₂ to assess interfacial communication .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing HIPA’s interaction with nanostructured semiconductors?
- Methodological Answer: Contradictions (e.g., inconsistent FT-IR peak assignments) require cross-validation with complementary techniques:
- Raman Spectroscopy: Differentiate surface-bound vs. free carboxylate groups.
- Thermogravimetric Analysis (TGA): Quantify adsorbed HIPA mass loss to corroborate binding efficiency.
- Control Experiments: Compare HIPA’s behavior with structurally similar anchors (e.g., isophthalic acid) to isolate substituent effects .
Data Contradiction Analysis
Q. Why might HIPA exhibit variable binding efficiencies across different TiO₂ film morphologies?
- Methodological Answer: Anatase vs. rutile TiO₂ crystallinities have distinct surface hydroxyl densities and charge transfer properties. Use BET surface area analysis and TEM to correlate film porosity/morphology with HIPA adsorption capacity. Adjust anchoring protocols (e.g., pH, immersion time) to optimize coordination on diverse substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
